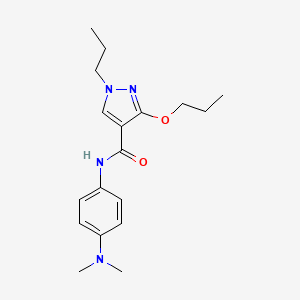

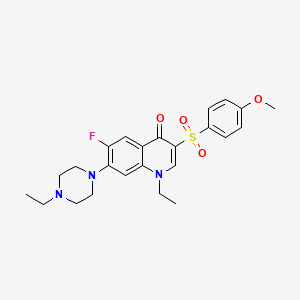

N-(4-(dimethylamino)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure is notable for its stability and aromaticity. The compound also contains a dimethylamino group attached to a phenyl ring, which could potentially contribute to its reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction or similar process . The dimethylamino group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the dimethylamino group would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring and the dimethylamino group. The pyrazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions . The dimethylamino group could potentially act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring could contribute to its stability, while the dimethylamino group could influence its polarity .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Bioactivity

Microwave-assisted synthesis has been explored to create pyrazolopyridine derivatives, demonstrating significant antioxidant, antitumor, and antimicrobial activities. This innovative approach underlines the compound's potential in developing treatments against liver and breast cancer cell lines, showcasing its importance in medicinal chemistry and drug development (El‐Borai et al., 2013).

Carboxamide Derivatives and Cytotoxic Activity

Research into the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed potent cytotoxic properties against various cancer cell lines. Such findings highlight the chemical's potential in cancer therapy, especially considering the compounds' curative effects observed in colon 38 tumors in mice (Deady et al., 2003).

Antimicrobial and Antifungal Activities

The synthesis of N, N-dimethylaniline containing pyrazole derivatives through reaction with hydrazine hydrate and other hydrazides demonstrates notable antibacterial and antifungal activities. Such research underscores the compound's utility in addressing microbial infections, opening avenues for new antimicrobial agents (Swarnkar et al., 2014).

Antitumor Agents and DNA-Intercalating Properties

Investigations into phenyl-substituted derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide have unveiled their in vivo antitumor activity. This research has significant implications for cancer treatment, particularly through the identification of compounds with lower DNA association constants yet effective against solid tumor activities (Atwell et al., 1989).

Synthesis and Biological Evaluation

The synthesis of pyrazolopyrimidine derivatives and their evaluation for antitumor and anti-5-lipoxygenase activities present an important stride toward discovering new therapeutic agents. The structure-activity relationship (SAR) analysis from such studies provides insights into designing potent, selective anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[4-(dimethylamino)phenyl]-3-propoxy-1-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-5-11-22-13-16(18(20-22)24-12-6-2)17(23)19-14-7-9-15(10-8-14)21(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQIZAQYMZEHPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2574182.png)

![N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2574184.png)

![(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid](/img/structure/B2574187.png)

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2574189.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B2574193.png)

![5-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2574199.png)

![Cyclohexyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2574203.png)

![3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2574205.png)